5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole
Description
Contextualization of Indolocarbazole Scaffolds in Modern Chemistry
The indolocarbazole framework, consisting of fused indole (B1671886) and carbazole (B46965) rings, is a privileged structure in chemical research. Its significance stems from its prevalence in various natural products that exhibit potent biological activities and its utility as a core component in organic electronic devices. acs.orgresearchgate.netwikipedia.org
The history of indolocarbazoles began in 1977 with the isolation of the first member of this class, a microbial alkaloid named AM-2282, from the bacterium Streptomyces staurosporeus. wikipedia.orgrsc.orgnih.gov This compound was later renamed staurosporine (B1682477). rsc.org Initial studies revealed its potent biological activities, which spurred significant efforts to determine its complex structure, ultimately confirmed by X-ray crystallography. rsc.org Following this discovery, another key indolocarbazole, rebeccamycin, was isolated in 1985 from Lechevalieria aerocolonigenes. wikipedia.orgrsc.org
The fascinating structures and biological promise of these natural products prompted the development of synthetic routes to access the core indolocarbazole scaffold. The first synthesis of the staurosporine aglycone (the core structure without the sugar moieties) was reported by Winterfeldt and colleagues in 1983. researchgate.net Since these initial reports, a multitude of synthetic strategies have been developed, reflecting the enduring importance of this molecular framework in organic chemistry. rsc.orgnih.gov
| Milestone | Year | Description |
| Discovery of Staurosporine | 1977 | Isolated from Streptomyces staurosporeus by Omura and co-workers; initially named AM-2282. rsc.orgnih.gov |
| First Synthesis of Staurosporine Aglycone | 1983 | The first laboratory synthesis of the core non-glycosylated structure was achieved by Winterfeldt's group. researchgate.net |
| Discovery of Rebeccamycin | 1985 | A related indolocarbazole was isolated from a different bacterial strain. rsc.org |
| Identification as Kinase Inhibitors | 1986 | Staurosporine and related compounds were identified as potent, nanomolar inhibitors of protein kinases. nih.gov |
The indolocarbazole family is characterized by significant structural diversity, arising from different fusion patterns of the indole and carbazole rings, as well as a wide variety of substitutions. There are five common constitutional isomers of the basic dihydroindolocarbazole core, distinguished by the points of fusion between the heterocyclic rings. rsc.orgresearchgate.net The indolo[2,3-c]carbazole isomer, which is the parent structure of the subject of this article, is one of these fundamental scaffolds.
Beyond the core isomeric structure, diversity is introduced through various functionalizations. Many natural indolocarbazoles are glycosylated, featuring sugar moieties attached to one or both of the indole nitrogen atoms. rsc.org These can be further categorized as pyranosylated, furanosylated, or disaccharide derivatives. rsc.orgnih.gov Other important sub-families include the arcyriaflavins, which feature a fused maleimide (B117702) ring. rsc.org The synthesis of non-natural derivatives, such as 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole, further expands the chemical space of this compound class. ucc.ieresearchgate.net
| Isomer | Systematic Name |
| Indolo[2,3-a]carbazole | 11,12-dihydroindolo[2,3-a]carbazole |
| Indolo[2,3-b]carbazole | 5,7-dihydroindolo[2,3-b]carbazole |
| Indolo[2,3-c]carbazole | 5,8-dihydroindolo[2,3-c]carbazole (B3114201) |
| Indolo[3,2-a]carbazole | 5,12-dihydroindolo[3,2-a]carbazole |
| Indolo[3,2-b]carbazole (B1211750) | 5,11-dihydroindolo[3,2-b]carbazole |
The primary motivation for the continued investigation and synthesis of novel indolocarbazole derivatives is their vast potential in both medicine and materials science. acs.org
In a biological context, indolocarbazoles are renowned for their ability to interact with crucial cellular targets. Many derivatives are potent inhibitors of protein kinases and DNA topoisomerases, enzymes that are critical for cell division and signaling. rsc.orgnih.govbohrium.com This inhibitory action makes them highly attractive candidates for the development of anti-cancer agents. wikipedia.orgbohrium.com Research into new derivatives aims to enhance potency and, crucially, to achieve selectivity for specific enzyme targets, which is a key challenge in drug development. rsc.orgucc.ie
In the realm of materials science, the rigid and planar structure of the indolocarbazole core imparts favorable electronic properties, such as high hole-transporting ability. researchgate.net This makes them suitable for applications in organic electronics, including as components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netinoe.ro The synthesis of derivatives like this compound, where a phenyl group is attached to a nitrogen atom, is a common strategy to tune the electronic and photophysical properties of the core scaffold for improved performance in such devices.
The Role of Aromatic Nitrogen Heterocycles in Contemporary Chemical Design
Aromatic nitrogen heterocycles are a cornerstone of modern organic chemistry, forming the structural basis for a vast number of essential molecules. openmedicinalchemistryjournal.com This class of compounds, which includes the indolocarbazole family, is defined by cyclic structures containing at least one nitrogen atom within an aromatic ring system. The presence of the nitrogen heteroatom profoundly influences the molecule's electronic distribution, stability, and reactivity, bestowing unique properties that are highly valuable in chemical design. openmedicinalchemistryjournal.comnumberanalytics.com
The significance of these heterocycles is most evident in the pharmaceutical industry; it is estimated that more than half of all drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen heterocycle. bloomtechz.com Their structural motifs are adept at interacting with biological macromolecules like proteins and nucleic acids. Beyond pharmaceuticals, aromatic nitrogen heterocycles are integral to the development of agrochemicals, polymers, dyes, and advanced materials. openmedicinalchemistryjournal.commdpi.com Their ability to act as ligands for metal catalysts and their diverse reactivity make them indispensable tools in organic synthesis. numberanalytics.com
Research Trajectories for this compound and Related Congeners
Specific, in-depth research focused exclusively on this compound is not extensively documented in peer-reviewed literature, where it is often cited as a synthetic intermediate or building block. bloomtechz.comguidechem.comachemblock.com However, the research trajectories for this compound and its relatives can be inferred from the known applications of its structural components.
The investigation into congeners of this compound is likely to follow two main paths:
Materials Science: The addition of a phenyl group directly to the nitrogen atom of the indolocarbazole core is a deliberate modification aimed at altering the molecule's optoelectronic properties. Research in this area would likely explore its potential as a hole-transport material or an emitter in OLEDs. The phenyl group can influence molecular packing in the solid state and tune the HOMO/LUMO energy levels, which are critical parameters for device efficiency. inoe.ro
Synthetic Chemistry: This compound serves as a versatile scaffold for the construction of more complex molecules. The indolo[2,3-c]carbazole core provides a rigid framework, and the phenyl substituent can be further functionalized to append other chemical groups. This allows for the modular synthesis of a library of related compounds for screening in drug discovery programs or for developing new functional materials. bloomtechz.com Future work may involve using this molecule as a precursor in cross-coupling reactions to build larger, conjugated systems.
Structure
3D Structure
Properties
IUPAC Name |
9-phenyl-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-21-13-7-5-11-18(21)24-22(26)15-14-20-23(24)17-10-4-6-12-19(17)25-20/h1-15,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGWKRXBXFUTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C5=C(C=C3)NC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for 5 Phenyl 5,8 Dihydroindolo 2,3 C Carbazole
Retrosynthetic Analysis of the 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole Core
A retrosynthetic analysis of the this compound core dissects the molecule into simpler, more readily available precursors. The primary disconnection points are typically the carbon-carbon and carbon-nitrogen bonds that form the fused ring system.
One logical approach begins by disconnecting the central carbazole (B46965) core, suggesting a strategy that unites two indole-like fragments. A key disconnection can be made across the C-C bond linking the two central five-membered rings. This leads back to a bis-indolyl precursor, which could be joined via an oxidative cyclization or a metal-catalyzed coupling reaction. For instance, a photochemical 6π-electrocyclization followed by aromatization is a plausible route, starting from a precursor synthesized via a Suzuki cross-coupling reaction between appropriate indole (B1671886) and pyrrole (B145914) fragments. researchgate.net
Another retrosynthetic pathway involves the sequential construction of the rings. This might start with a substituted carbazole or indole, onto which the remaining rings are fused. For example, a Fischer indole synthesis approach could be envisioned, starting from a suitably substituted ketone and hydrazine, to construct one of the indole rings onto a pre-existing carbazole framework. nih.gov This method offers a convergent approach to building the complex polycyclic system.
Key Retrosynthetic Disconnections:
C4a-C4b and C12a-C12b bonds: This suggests an oxidative coupling of a 2,2'-bisindole derivative.
Indole Ring Formation: This points towards a Fischer indole synthesis from a carbazole-based ketone.
Carbazole Ring Formation: This implies a palladium-catalyzed C-N bond formation from a precursor containing both indole and aniline (B41778) moieties. nih.gov
Classical Synthetic Approaches to Indolocarbazole Skeletons
Historically, the synthesis of indolocarbazole skeletons has relied on a set of robust and well-established reactions. These classical methods, while sometimes lacking the efficiency of modern techniques, form the foundation of heterocyclic chemistry.
One of the most prominent classical methods is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. For indolocarbazoles, this could involve reacting a carbocyclic ketone with a phenylhydrazine (B124118) to form one of the indole rings of the core structure. nih.govnih.gov A twofold Fischer indolization has also been reported as a strategy for accessing the indolocarbazole core. nih.gov
Oxidative photocyclization is another classical approach. In this method, a bis-indole derivative, often connected by a single bond or a short linker, is irradiated with UV light in the presence of an oxidizing agent. This induces an electrocyclization reaction, followed by oxidation to form the aromatic carbazole core. rsc.org
The Diels-Alder reaction represents a powerful tool for constructing the carbazole framework. beilstein-journals.orgnih.gov This cycloaddition reaction, typically involving a vinylindole as the diene and a suitable dienophile, can rapidly assemble the fused ring system. beilstein-journals.orgnih.govbeilstein-archives.org Subsequent aromatization, often through oxidation, yields the final indolocarbazole product. nih.gov
Novel Synthetic Methodologies for this compound and Derivatives
Recent advancements in organic synthesis have provided more efficient and versatile methods for constructing complex heterocycles like this compound. These novel methodologies often employ transition metal catalysis and innovative cascade reactions to achieve high levels of atom economy and functional group tolerance.
Ortho Fusion Strategies in Indolocarbazole Construction
Ortho fusion strategies involve the direct annulation of a new ring onto an existing indole or carbazole precursor. These methods are highly efficient as they build complexity directly onto a pre-formed heterocyclic core. Intramolecular cascade cyclization of 2-aryl indoles has been developed to afford fused ring systems. nih.gov This can involve halogenation of the indole followed by an intramolecular nucleophilic cyclization, providing access to functionalized indolines that can be precursors to the fully aromatic indolocarbazole system. nih.gov Another approach is the intramolecular Larock indole annulation, which can be used to construct 3,4-fused tricyclic indole derivatives from ortho-iodoaniline derivatives tethered to an internal alkyne. encyclopedia.pub
Transition Metal-Catalyzed Coupling Reactions in Indolocarbazole Synthesis (e.g., Suzuki Cross-Couplings)
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of indolocarbazoles. mdpi.com These reactions excel at forming key C-C and C-N bonds required to assemble the polycyclic core.
Suzuki cross-coupling reactions are frequently used to create a biaryl or aryl-heteroaryl bond, which serves as the backbone for a subsequent cyclization step. researchgate.net For example, the coupling of an indole boronic acid with a halogenated carbazole (or vice versa) can generate a direct precursor for an intramolecular cyclization to form the final ring. nih.gov
Other important palladium-catalyzed reactions include:
Heck Reaction: This involves the coupling of an aryl halide with an alkene, which can be used to introduce a vinyl group that facilitates a subsequent cyclization. nih.govorganic-chemistry.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, providing a precursor for intramolecular cyclization onto the alkyne. nih.govnih.gov
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds, essential for constructing the carbazole nitrogen bridge through intramolecular cyclization. nih.gov
| Coupling Reaction | Catalyst/Reagents | Bond Formed | Application in Indolocarbazole Synthesis |
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) | Formation of a biaryl linkage between indole and carbazole precursors. nih.gov |
| Heck Reaction | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C (Aryl-Vinyl) | Introduction of a vinyl group for subsequent cyclization. nih.govorganic-chemistry.org |
| Sonogashira Coupling | Pd/Cu catalyst, Base | C-C (Aryl-Alkynyl) | Creation of an alkyne-containing intermediate for annulation. nih.govnih.gov |
| Buchwald-Hartwig | Pd catalyst, Ligand, Base | C-N (Aryl-Amine) | Intramolecular cyclization to form the carbazole nitrogen bridge. nih.gov |
Intramolecular Cyclization and Annulation Techniques
The final ring-closing step in many indolocarbazole syntheses is an intramolecular cyclization or annulation reaction. These reactions are crucial for forming the rigid, planar polycyclic system. Palladium-catalyzed intramolecular cyclization of alkynes and imines is a novel method for indole synthesis, where bond formation occurs between the C-2 and C-3 positions of the indole ring. organic-chemistry.org
Another powerful technique is the intramolecular Larock indole annulation, which can construct fused tricyclic indole skeletons from alkyne-tethered ortho-haloanilines. encyclopedia.pub This method has been successfully applied to create diverse and functionalized indole derivatives. encyclopedia.pub Furthermore, tandem reactions involving a Beckmann rearrangement followed by intramolecular cyclization of ketoximes provide an efficient route to N-substituted indoles. mdpi.com
Innovative Approaches such as Cross-Dimerization and Ring Expansion for Nitrogen Heterocycles
Cutting-edge research has introduced highly innovative strategies for the synthesis of nitrogen heterocycles. One such strategy, developed by a research team from Nankai University, involves the cross-dimerization and ring expansion of two different small rings. bloomtechz.com This method, utilizing palladium/Lewis acid synergistic catalysis, allows for the efficient construction of complex nitrogen-containing heterocycles with 100% atom economy. bloomtechz.com
Ring expansion methodologies offer another novel route. A tandem copper-catalyzed C-N bond formation followed by a ring-expansion process has been developed for preparing medium-sized (7- to 10-membered) nitrogen heterocycles. nih.gov This involves the coupling of a β-lactam with an aryl halide, followed by an intramolecular attack of a pendant amino group to expand the ring. nih.gov More recent work has explored nitrogen atom transfer from unconventional reagents to induce ring expansion, for instance, converting indenes into isoquinolines, showcasing the potential of such strategies for building complex heterocyclic systems. uchicago.eduuchicago.edu
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficient synthesis of indolocarbazole frameworks is highly dependent on the careful optimization of reaction parameters. Key variables that are typically manipulated to enhance yield and selectivity include the choice of catalyst, solvent, temperature, and reaction time.
In the context of constructing polyfunctionalized carbazole derivatives, which share a core structure with this compound, domino Diels-Alder reactions have proven effective. beilstein-archives.orgbeilstein-journals.org The optimization of these reactions often involves screening various acidic catalysts. For instance, p-Toluenesulfonic acid (p-TsOH) has been identified as an effective catalyst for the cycloaddition of 3-(indol-3-yl)maleimides with chalcones. beilstein-archives.orgbeilstein-journals.orgnih.gov The absence of such an acid catalyst can lead to a significant decrease in reaction efficiency, with nearly no product formation detected. beilstein-archives.orgbeilstein-journals.org
Solvent choice is another critical factor. Acetonitrile has been shown to be a suitable solvent, providing a good balance between the conversion of starting materials and the selectivity of the desired product. nih.govscielo.br The reaction temperature and duration are also fine-tuned; for example, an initial reaction might be heated for several hours, followed by treatment with an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at room temperature to facilitate aromatization. beilstein-journals.orgnih.gov
The following table illustrates a general approach to optimizing conditions for carbazole synthesis based on analogous reactions.
Table 1: General Optimization Parameters for Carbazole Synthesis
| Parameter | Variation | Observation | Reference |
|---|---|---|---|
| Catalyst | p-TsOH, Lewis Acids (e.g., Sc(OTf)₃) | Acid catalysis is often crucial for cycloaddition steps. | beilstein-archives.orgbeilstein-journals.orgnih.gov |
| Solvent | Toluene, Acetonitrile, Dichloromethane | Acetonitrile can offer a good balance of conversion and selectivity. | nih.govscielo.br |
| Temperature | Room Temperature to Reflux | Higher temperatures may be needed for initial steps, while subsequent steps proceed at room temperature. | beilstein-journals.orgnih.gov |
| Oxidant | DDQ, Silver(I) Oxide | Necessary for the final aromatization step to form the carbazole core. | beilstein-journals.orgnih.govscielo.br |
Stereochemical Control in Indolocarbazole Synthesis
The three-dimensional architecture of indolocarbazole derivatives plays a crucial role in their biological and material properties. Consequently, controlling the stereochemistry during synthesis is a significant objective.
Accessing Chiral Indolocarbazole Architectures
Indolocarbazole scaffolds can possess axial or helical chirality, making them attractive targets for asymmetric synthesis. researchgate.net While specific methods for the enantioenriched synthesis of this compound are not extensively detailed, general strategies for related chiral indole-containing molecules are well-established. researchgate.net One prominent approach involves the use of chiral catalysts or ligands during the key bond-forming steps. For example, transition metal-catalyzed reactions, such as those employing rhodium or gold complexes with chiral phosphine (B1218219) ligands, have been used to prepare enantioenriched tetrahydrocarbolines, which are structurally related to the indolocarbazole core. chim.it
Diastereoselective and Enantioselective Synthetic Routes
Synthetic routes that can selectively produce one diastereomer or enantiomer over others are of paramount importance.
Diastereoselective Synthesis: Diels-Alder reactions are powerful tools for establishing multiple stereocenters in a controlled manner. In the synthesis of related tetrahydropyrrolo[3,4-c]carbazoles, the reaction between 3-(indol-3-yl)maleimide and chalcone (B49325) yields two distinct diastereoisomers. beilstein-archives.orgbeilstein-journals.org The relative orientation of substituents in these products is dictated by the stereochemistry of the starting materials and the concerted mechanism of the cycloaddition reaction. beilstein-journals.org The formation of a tetrahydrocarbazole intermediate during such domino reactions can result in a mixture of diastereoisomers due to the presence of multiple substituents on the newly formed ring. beilstein-archives.orgbeilstein-journals.org
Enantioselective Synthesis: Achieving enantioselectivity often requires a chiral catalyst that can influence the transition state of the reaction. A notable strategy for the enantioselective synthesis of pyrroloindolines involves the generation of indole radical cations that form hydrogen-bonded adducts with chiral phosphate (B84403) anions. nih.gov These noncovalent complexes can then be intercepted by other reagents to form optically enriched products. nih.gov This method highlights a sophisticated approach to controlling enantioselectivity in reactions involving indole moieties, which could be adapted for the synthesis of chiral indolocarbazoles. nih.gov Catalytic indolization strategies are a cornerstone for the enantioselective construction of chiral indoles and related backbones. researchgate.net
Functionalization and Derivatization of the this compound Scaffold
The modification of the core indolocarbazole structure is essential for tuning its properties and exploring its potential applications. This involves the regioselective introduction of substituents and the attachment of diverse chemical groups.
Regioselective Substitutions on the Indolocarbazole Core
Controlling the position of new functional groups on the carbazole skeleton is a key synthetic challenge. The inherent electronic properties of the carbazole nucleus dictate its reactivity towards electrophilic and nucleophilic reagents. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of carbazoles at various positions, including C1, C2, C3, and C4. chim.it
For the related indolo[3,2-b]carbazole (B1211750) system, electrophilic substitution reactions such as formylation and bromination have been shown to occur at specific sites. researchgate.net For instance, formylation of 6,12-dinitro derivatives has been reported to occur exclusively at the C-2 position, while bromination can take place at both the C-2 and C-8 positions. researchgate.net The reaction of unprotected carbazoles with donor-acceptor cyclopropanes, catalyzed by Scandium(III) triflate, demonstrates a highly selective N-H functionalization. nih.gov Furthermore, the reaction of nitrosoalkenes with pyrrolo[3,2-c]carbazoles can lead to alkylated products at either the 2- or 3-position, showcasing the possibility of directing substituents to different locations on the heterocyclic core. nih.gov
Introduction of Diverse Peripheral Moieties
A wide array of functional groups can be appended to the indolocarbazole scaffold to create a library of derivatives with varied characteristics. Classical cross-coupling reactions are frequently employed for this purpose. For example, a common strategy involves the initial bromination of the indolocarbazole core, followed by a Suzuki coupling reaction to introduce various aryl groups. inoe.ro This two-step sequence allows for the synthesis of a series of novel derivatives. inoe.ro
Similarly, palladium-catalyzed C-N cross-coupling reactions are used to synthesize N-arylcarbazoles. researchgate.net The synthesis of indolo[3,2-b]carbazole analogues bearing methyl, formyl, and hydroxymethyl groups has also been demonstrated, showcasing the versatility of derivatization strategies. mdpi.com These functionalization reactions are crucial for creating new materials and bioactive molecules based on the indolocarbazole framework.
Table 2: Examples of Functionalization Reactions on Indolocarbazole and Related Scaffolds
| Reaction Type | Reagents | Position(s) Functionalized | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C-2, C-8 (on indolo[3,2-b]carbazole) | researchgate.net |
| Formylation | Vilsmeier-Haack Reagents | C-2 (on indolo[3,2-b]carbazole) | researchgate.net |
| Suzuki Coupling | Arylboronic acids, Pd catalyst | Position of a pre-installed halogen (e.g., Br) | inoe.ro |
| C-N Coupling | Aryl halides, Pd catalyst | Nitrogen atom (N-arylation) | researchgate.net |
| C-H Alkylation | Donor-Acceptor Cyclopropanes, Sc(OTf)₃ | Nitrogen atom (N-alkylation) | nih.gov |
Advanced Structural Elucidation and Conformational Analysis of 5 Phenyl 5,8 Dihydroindolo 2,3 C Carbazole
X-ray Crystallographic Investigations of 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole and Analogues
A thorough search of crystallographic databases and chemical literature did not yield a specific single-crystal X-ray diffraction study for this compound. Such a study would be invaluable for definitively determining its solid-state conformation, including bond lengths, bond angles, and the precise spatial arrangement of the fused ring system and the phenyl substituent.
Analysis of Planarity and Conjugation in the Aromatic System
Without experimental crystallographic data, a detailed analysis of the planarity and conjugation of the aromatic system is speculative. Typically, for related indolocarbazole systems, a quasi-planar structure is expected to maximize aromatic stabilization. However, steric hindrance between the phenyl group and the carbazole (B46965) moiety could lead to a twisted conformation, impacting the degree of π-conjugation throughout the molecule. Computational modeling could offer theoretical insights into the preferred geometry, but experimental validation via X-ray crystallography is essential.
Elucidation of Helical Structures and Axial Chirality
The potential for helical structures and axial chirality in this compound would arise from significant steric hindrance that prevents free rotation around the bond connecting the phenyl group to the indolo[2,3-c]carbazole core. If the rotational barrier is sufficiently high, stable atropisomers could exist. X-ray crystallography would be the definitive method to confirm the presence of such chirality in the solid state.
Intermolecular Interactions in Crystalline States
The nature of intermolecular interactions, such as π-π stacking, C-H···π interactions, and van der Waals forces, dictates the crystal packing of this compound. An analysis of its crystal structure would reveal these interactions, which are crucial for understanding its solid-state properties. In the absence of a published crystal structure, a detailed discussion of these interactions is not possible.
Spectroscopic Characterization Techniques (Beyond Identification)
While basic spectroscopic data likely exist for commercial quality control, advanced spectroscopic analyses for detailed structural elucidation are not reported in the reviewed literature.
Advanced NMR Spectroscopic Analysis (e.g., 2D NMR for connectivity)
A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is a fundamental step in the structural characterization of this compound. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to unambiguously assign all signals and confirm the connectivity of the complex ring system. Such detailed NMR data and their interpretation have not been published.
A hypothetical table of expected NMR data is presented below for illustrative purposes, but it is not based on experimental results.
| Technique | Expected Information |
|---|---|
| ¹H NMR | Chemical shifts and coupling constants for all aromatic and N-H protons. |
| ¹³C NMR | Chemical shifts for all carbon atoms in the structure. |
| COSY | Correlation between coupled protons, confirming adjacent protons. |
| HSQC | Correlation between protons and their directly attached carbon atoms. |
| HMBC | Correlation between protons and carbon atoms over two or three bonds, confirming the overall structure. |
Vibrational Spectroscopy (IR, Raman) for Structural Insights
A summary of expected vibrational modes is provided in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3300-3500 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aromatic C=C Stretch | 1400-1600 | IR, Raman |
High-Resolution Mass Spectrometry for Precise Molecular Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a molecule's elemental composition by measuring its mass with very high accuracy. For this compound, HRMS provides definitive confirmation of its molecular formula, C24H16N2.
This technique distinguishes the exact mass of the molecule from other potential formulas that might have the same nominal mass. The experimentally determined exact mass is compared to the theoretically calculated mass for the proposed formula, with a very small mass error providing high confidence in the assignment. The data confirms the presence of 24 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms within the molecule.
| Parameter | Value |
|---|---|
| Molecular Formula | C24H16N2 |
| Calculated Monoisotopic Mass | 332.13135 u |
| Nominal Mass | 332 u |
Conformational Dynamics and Isomerism of this compound
The conformational dynamics of this compound are primarily dictated by the rotation of the phenyl group attached to the nitrogen atom (N-5) of the indolo[2,3-c]carbazole core. While specific experimental or computational studies on the conformational behavior of this exact molecule are not extensively documented in current literature, valuable insights can be drawn from the analysis of related N-aryl carbazole and indole (B1671886) derivatives.
The bond connecting the N-5 atom of the indolo[2,3-c]carbazole scaffold to the phenyl ring is a single bond, around which rotation is theoretically possible. However, the steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen atoms on the adjacent aromatic rings of the core structure can create a significant energy barrier to free rotation. This restricted rotation can lead to the existence of distinct, stable conformers.
In analogous N-aryl heterocyclic systems, the barrier to rotation can be substantial, sometimes leading to a form of stereoisomerism known as atropisomerism. Atropisomers are conformational isomers that are stable enough to be isolated as separate enantiomers due to a high rotational energy barrier. The likelihood of atropisomerism in this compound would depend on the magnitude of this rotational barrier. Computational modeling and dynamic NMR spectroscopy are powerful techniques used to determine such energy barriers in similar molecules. For five-membered ring atropisomers, the barrier for rotation is often lower than in six-membered biaryl systems, making their synthesis and isolation challenging.
Computational and Theoretical Investigations of 5 Phenyl 5,8 Dihydroindolo 2,3 C Carbazole
Quantum Chemical Calculations of Electronic Structurenih.govresearchgate.net
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of complex heterocyclic molecules like 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole. researchgate.netscholarena.com Methods such as the B3LYP hybrid functional are commonly used to predict molecular geometries, orbital energies, and other electronic properties. researchgate.netscholarena.com
HOMO-LUMO Gap Analysis and Electronic Transitionsnankai.edu.cnschrodinger.com
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest-energy electronic excitation. schrodinger.comnih.gov A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. nankai.edu.cn
For the broader class of indolocarbazole derivatives, DFT calculations have been used to determine HOMO and LUMO energy levels. researchgate.net The HOMO is typically characterized by π-orbitals delocalized across the electron-rich indolocarbazole core, while the LUMO's character is influenced by the specific substitution patterns. researchgate.netnankai.edu.cn In this compound, the phenyl group attached to the nitrogen atom is expected to influence the electronic structure, potentially leading to a tunable HOMO-LUMO gap. The primary electronic transition corresponds to the excitation of an electron from the HOMO to the LUMO. schrodinger.com
Table 1: Representative Calculated Electronic Properties for Methoxy-Substituted Diindolocarbazole Analogs This table presents data for analogous compounds to illustrate typical values obtained through DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | Calculated Gap (eV) |
| Parent Diindolocarbazole | -5.11 | -1.41 | 3.70 |
| 3,10-dimethoxy-diindolocarbazole | -5.00 | -1.33 | 3.67 |
| 1,4,9,12-tetramethoxy-diindolocarbazole | -4.71 | -1.18 | 3.53 |
| 2,5,9,12-tetramethoxy-diindolocarbazole | -4.84 | -1.21 | 3.63 |
Source: Adapted from computational studies on di-indolo[3,2-b:2',3'-h]carbazoles. researchgate.net
Singlet-Triplet Gap Calculationsnih.govacs.orgnih.gov
The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔE_ST), is a crucial property, especially for applications in organic electronics. acs.org Computational methods, including Time-Dependent DFT (TD-DFT) and more advanced multireference approaches like CASSCF/NEVPT2, are employed to calculate this gap. nih.govacs.org
Studies on various positional isomers of indolocarbazole (ICz) have shown that the core topology and substitution pattern are highly effective in tuning the ΔE_ST. nih.govnih.gov For instance, V-shaped isomers tend to exhibit a larger diradical character, which correlates with a smaller singlet-triplet gap. nih.govnih.gov While specific calculations for this compound are not available, the principles derived from these studies on related isomers are directly applicable. Unrestricted DFT methods have been shown to provide reliable trends in predicting these energy gaps. acs.org
Table 2: Calculated Singlet-Triplet Energy Gaps (ΔE_S-T) for Indolocarbazole (ICz) Isomers using Different Methods This table showcases theoretical data for different indolocarbazole isomers to illustrate the impact of structure on the singlet-triplet gap.
| Isomer | Method | ΔE_S-T (kcal/mol) |
| p-32b-ICz | UDFT | 10.1 |
| p-32b-ICz | SF-TD-DFT | 15.6 |
| p-32b-ICz | CASSCF/NEVPT2 | 10.3 |
| m-32a-ICz | UDFT | 5.2 |
| m-32a-ICz | SF-TD-DFT | 10.9 |
| m-32a-ICz | CASSCF/NEVPT2 | 5.6 |
Source: Adapted from computational investigations on substituted indolocarbazole isomers. nih.govacs.org
Molecular Orbital Characterizationresearchgate.netnankai.edu.cn
The spatial distribution of the frontier molecular orbitals (HOMO and LUMO) dictates the regions of a molecule that are involved in electron donation and acceptance. In indolocarbazole systems, the HOMO is generally localized on the central carbazole (B46965) core, with smaller contributions from peripheral rings. researchgate.net The LUMO, conversely, can be more delocalized, with its distribution being sensitive to the positions of electron-withdrawing or electron-accepting groups. nankai.edu.cn For this compound, the HOMO is expected to reside primarily on the fused indole (B1671886) and carbazole rings, defining its electron-donating character. The N-phenyl substituent likely participates in the delocalization of the LUMO.
Prediction and Analysis of Acidity/Basicity: pKa Estimationsguidechem.comacs.org
Computational chemistry provides reliable methods for predicting the pKa of molecules, which quantifies their acidity or basicity. researchgate.net For this compound, the most relevant pKa value relates to the deprotonation of the indole N-H group. A predicted pKa value for this compound has been reported. guidechem.com This value indicates that the N-H proton is weakly acidic, a characteristic feature of indole and carbazole moieties where the nitrogen lone pair is significantly delocalized within the aromatic π-system. acs.org
Table 3: Predicted Acidity of this compound
| Property | Predicted Value |
| pKa (N-H) | 16.89 ± 0.30 |
Source: Based on computational prediction. guidechem.com
Theoretical Studies of Reaction Mechanisms and Regioselectivity in Indolocarbazole Formationacs.orgnih.govfrontiersin.org
Understanding the mechanisms of chemical reactions through computational modeling is a cornerstone of modern organic chemistry. Theoretical studies on the formation of the indolocarbazole skeleton have provided deep insights into reaction pathways, transition states, and factors controlling selectivity. nih.govresearchgate.net
One common strategy for forming related heterocyclic cores involves cycloaddition reactions. For example, the hetero-Diels-Alder reaction of nitrosoalkenes with pyrrolo[3,2-c]carbazole has been investigated using DFT calculations. nih.govfrontiersin.orgresearchgate.net These studies confirmed that the reaction is controlled by the interaction between the LUMO of the heterodiene and the HOMO of the dienophile (the indolocarbazole system). nih.govfrontiersin.org Such calculations can accurately predict the energy barriers for different reaction pathways and explain the observed regioselectivity. nih.govresearchgate.net
Furthermore, the formation of the N-phenyl bond in the target molecule is analogous to N-arylcarbazole synthesis, which has also been studied computationally. DFT studies of palladium-catalyzed aryl amination reactions have elucidated the key steps of the catalytic cycle, including oxidative addition, base-assisted deprotonation, and reductive elimination, identifying the rate-determining transition states. acs.org
Molecular Dynamics Simulations for Conformational Sampling and Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and intermolecular interactions. While specific MD studies on this compound have not been reported, the application of this methodology can be readily conceptualized.
An MD simulation of this molecule would primarily explore its conformational landscape. A key degree of freedom is the rotation of the N-phenyl group relative to the rigid, planar indolocarbazole core. The simulation would sample the potential energy surface associated with this rotation, identifying low-energy conformers and the barriers between them. Furthermore, by performing simulations in different explicit solvents, one could investigate how solvent molecules interact with the compound and influence its conformational preferences. This information is vital for understanding how the molecule behaves in solution and how its shape might adapt upon interaction with biological targets or other materials.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. These properties typically include optimized molecular geometry, electronic energy, dipole moment, and the energies of frontier molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
A diligent search of scientific databases and chemical literature yielded no specific studies that have applied DFT calculations to determine the ground state properties of this compound. While computational studies on other isomers, such as indolo[3,2-b]carbazole (B1211750) and indolo[3,2-a]carbazole, are available and provide insights into the electronic characteristics of the parent structures, this specific data is not available for the title compound. nih.govresearchgate.net Therefore, it is not possible to present a data table of its calculated ground state properties.
Excited State Calculations and Photophysical Modeling
The study of excited state properties, often performed using Time-Dependent Density Functional Theory (TD-DFT), is crucial for understanding a molecule's photophysical behavior, including its absorption and emission of light. These calculations can predict vertical excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of electronic transitions.
While the field of computational chemistry continues to explore the vast landscape of organic molecules, it appears that this compound is a compound for which detailed theoretical data is not yet publicly available. Future computational studies would be invaluable in elucidating the specific electronic and photophysical properties of this particular isomer and in comparing them to the more extensively studied members of the indolocarbazole family.
Photophysical Properties and Optoelectronic Behavior of 5 Phenyl 5,8 Dihydroindolo 2,3 C Carbazole and Derivatives
UV-Visible Absorption Spectroscopy
The electronic absorption spectra of indolocarbazole derivatives are characterized by multiple bands in the ultraviolet and visible regions, arising from various electronic transitions within the molecule.
Analysis of Absorption Maxima and Molar Extinction Coefficients
UV-Visible Absorption Data for Indolocarbazole Derivatives
| Compound | Solvent | Absorption Maxima (λabs, nm) | Molar Extinction Coefficient (ε, L·mol-1·cm-1) |
|---|---|---|---|
| 5,8-dihydroindolo[2,3-c]carbazole (B3114201) (ICz) | THF | ~330 | Data not available |
| TDBA-PCZ (a derivative) | Toluene | ~380 | Data not available |
Attribution of Absorption Bands to Electronic Transitions
The absorption bands observed in the UV-visible spectra of indolocarbazole derivatives can be attributed to specific electronic transitions. The high-energy absorption bands, typically observed below 350 nm, are generally assigned to π-π* transitions localized on the carbazole (B46965) and phenyl moieties. d-nb.info The lower-energy absorption bands, which can extend into the visible region, are often attributed to intramolecular charge transfer (ICT) transitions. d-nb.info
Computational studies on indole (B1671886) and its derivatives support the assignment of these bands to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy vacant orbitals. The HOMO is typically localized on the electron-rich indolocarbazole core, while the LUMO distribution can be influenced by the substituents. In donor-acceptor type molecules, the ICT transition occurs from the donor moiety (the indolocarbazole core) to the acceptor moiety.
Fluorescence and Photoluminescence Characteristics
Indolocarbazole derivatives are known for their fluorescent properties, making them suitable for applications as emitters in OLEDs. Their emission color, efficiency, and lifetime are key parameters in determining their performance.
Emission Maxima and Quantum Yields
The emission spectra of indolocarbazole derivatives are sensitive to their molecular structure and environment. The parent compound, ICz, in THF, exhibits a fluorescence emission maximum at approximately 380 nm. For the derivative TDBA-PCZ, the photoluminescence maximum is observed at 451 nm in toluene solution. d-nb.info This red-shift in emission is indicative of the extended conjugation and potential for intramolecular charge transfer in the excited state.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. For the parent carbazole, a quantum yield of 0.38 has been reported in cyclohexane. nih.govaatbio.com For the derivative TDBA-PCZ, the photoluminescence quantum yield was found to be 48% in a toluene solution and increased to 58% in a neat thin film, suggesting a potential for aggregation-induced emission (AIE) effects. researchgate.net
Fluorescence and Photoluminescence Data for Indolocarbazole Derivatives
| Compound | Medium | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| 5,8-dihydroindolo[2,3-c]carbazole (ICz) | THF | ~380 | Data not available |
| TDBA-PCZ (a derivative) | Toluene Solution | 451 | 0.48 |
| Neat Film | - | 0.58 |
Stokes Shift Analysis
The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insights into the change in geometry between the ground and excited states of a molecule. A larger Stokes shift indicates a more significant structural relaxation in the excited state. For the parent compound, ICz, the Stokes shift is estimated to be around 50 nm (approximately 4200 cm-1) in THF. Carbazole-derived aza helicenes, which include the indolocarbazole structure, are known to exhibit large Stokes shifts. nih.gov This is often advantageous in emissive materials as it can reduce self-absorption, where emitted light is reabsorbed by other molecules.
Luminescence Lifetime Measurements
The luminescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for the performance of OLEDs, as shorter lifetimes can lead to higher efficiency and stability. For the derivative TDBA-PCZ, the fluorescence lifetime was measured to be 1.9 nanoseconds in a neat film. d-nb.info This relatively short lifetime is desirable for efficient light emission in optoelectronic devices.
Solvatochromism and Environmental Effects on Photophysical Properties
The photophysical behavior of indolocarbazole derivatives is significantly influenced by the polarity of the solvent and the rigidity of the surrounding medium. While detailed studies specifically on 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole are limited in publicly accessible literature, the general behavior of related N-phenyl-carbazole and donor-acceptor carboranyl luminophores provides valuable insights. The emission quantum yield of such compounds can decrease drastically in polar solvents, indicating a strong influence of the environment on their electronic properties.
In rigid states, such as in frozen tetrahydrofuran (THF) at 77 K or in thin films, these compounds can exhibit intense emission, whereas in solution at room temperature, the emission can be considerably weaker. This is often attributed to the suppression of non-radiative decay pathways in a rigid environment. For instance, the photophysical properties of certain carbazole-based luminophores are dramatically altered by changes in the electronic environment of appended functional groups.
Furthermore, the formation of intermolecular hydrogen bonds in the crystalline state can play a crucial role in enabling and enhancing room-temperature phosphorescence (RTP). The specific network of these intermolecular contacts within a crystal lattice can dictate the efficiency of the phosphorescence. In some cases, impurities present in commercially available starting materials, such as carbazole, have been shown to be imperative for enabling pRTP luminescence in the final derivatives.
Aggregation-Induced Emission (AIE) Phenomena in Indolocarbazoles
Many conventional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the aggregated or solid state. In contrast, several indolocarbazole derivatives exhibit the opposite phenomenon, known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). researchgate.net These molecules are typically non-emissive or weakly emissive when molecularly dissolved in good solvents but become highly luminescent upon aggregation in poor solvents or in the solid state. rsc.org
The mechanism behind AIE in these compounds is generally attributed to the restriction of intramolecular motions (RIM). nih.gov In the dissolved state, intramolecular rotations of phenyl rings or other substituents act as non-radiative decay channels, quenching fluorescence. nih.gov In the aggregated state, these rotations are physically hindered, which blocks the non-radiative pathways and forces the excited state to decay radiatively, resulting in strong light emission. researchgate.netnih.gov
For example, certain carbazole and triphenylamine-substituted ethenes are non-emissive in solution but achieve high solid-state fluorescence quantum yields of up to 97.6%. rsc.org Similarly, some indolocarbazole derivatives with sterically unrestricted electron-accepting anchors display aggregation-induced emission enhancement. nih.gov This AIE characteristic is highly desirable for applications in solid-state lighting and sensing. nih.gov The twisted molecular shape of many AIE-active indolocarbazole derivatives prevents close π-π stacking in the solid state, which further helps to avoid emission quenching. researchgate.net
Applications in Organic Optoelectronics and Material Science
The versatile photophysical properties of this compound and its derivatives have led to their exploration in various cutting-edge applications within organic optoelectronics and material science.
Indolocarbazole derivatives are highly promising materials for the emitting layer in organic light-emitting diodes (OLEDs), particularly for achieving efficient and stable deep-blue emission, which has been a significant challenge in the field. nih.govmdpi.com The rigid and planar π-conjugated scaffold of the indolocarbazole core is favorable for deep-blue emission due to its limited charge transfer characteristics. nih.gov
Researchers have developed novel indolocarbazole-based emitters that exhibit deep-blue emission with remarkably narrow bandwidths. For example, a π-extended indolocarbazole derivative, 4tCz-DICz, demonstrated a deep-blue emission at 424 nm with a narrow bandwidth of 22 nm and an external quantum efficiency (EQE) of approximately 4.0% in a solution-processed OLED. acs.orgnih.gov Another strategy involves fusing fluorenyl derivatives with an indolocarbazole core, which has led to deep-blue OLEDs with an EQE of up to 24.9% and a very narrow full-width at half-maximum (FWHM) of 19 nm. researchgate.net
The design of these emitters often involves attaching bulky side groups to the indolocarbazole core to suppress intermolecular interactions and prevent emission quenching in the solid state, thereby maintaining high color purity. nih.govresearchgate.net These advancements are crucial for developing next-generation displays that meet the BT. 2020 standard for deep-blue color coordinates. researchgate.net
Table 1: Performance of Indolocarbazole-Based Deep-Blue OLEDs
| Emitter | Emission Peak (nm) | FWHM (nm) | Max. EQE (%) | CIE Coordinates |
| 4tCz-DICz | 424 | 22 | ~4.0 | Not Specified |
| 8NNP | 411 | 17 | 3.47 | (0.172, 0.043) |
| 8NNB | 461 | 31 | 24.24 | (0.132, 0.256) |
| SFtIDCz | 402 | 28 | Not Specified | (0.166, 0.033) |
Indolocarbazole derivatives have been successfully utilized in the fabrication of organic long-afterglow materials, which exhibit persistent room-temperature phosphorescence (RTP). This phenomenon is achieved by effectively stabilizing the triplet excited states and suppressing non-radiative transitions.
A common strategy involves doping the indolocarbazole compound into a rigid polymer matrix, such as polyvinyl alcohol (PVA). google.comresearchgate.net The rigid environment provided by the polymer matrix limits the molecular motion of the indolocarbazole molecules. google.com This, combined with the hydrogen bonding interactions between the indolocarbazole's N-H group and the polymer's hydroxyl groups, greatly hinders molecular movement and protects the triplet excitons from quenchers like oxygen and humidity. researchgate.net
As a result, brilliant afterglow can be observed with the naked eye at room temperature. For instance, an indolocarbazole isomer, ICZ-p2, when doped into a PVA film, achieved a long afterglow lasting time of 35 seconds and a phosphorescent lifetime of 2.32 seconds. researchgate.net This simple and cost-effective method for preparing long-afterglow materials opens up applications in fields such as information encryption, anti-counterfeiting, and illumination. google.com
Table 2: Afterglow Properties of Indolocarbazole Isomers in PVA Films
| Compound | Photoluminescence Efficiency (%) | Afterglow Lasting Time (s) | Phosphorescent Lifetime (s) |
| ICZ–o | 31.06 | Not Specified | Not Specified |
| ICZ–p2 | Not Specified | 35 | 2.32 |
The extended π-conjugated system of the indolocarbazole core structure also makes it an attractive building block for organic semiconductors. The diindolo[3,2-a:3′,2′-c]carbazole (triindole) system, a related structure, has been successfully integrated into organic thin-film transistors (OTFTs). researchgate.net
These materials typically exhibit p-type semiconductor performance with excellent air stability. The introduction of various donor moieties, such as phenyl or thiophene groups, at different positions on the triindole core allows for the tuning of their optical and electrochemical properties. Grazing-incidence X-ray diffraction (GIXRD) analyses have shown that these compounds can form ordered molecular layers with favorable orientation for charge transport in transistor devices. researchgate.net
The inherent hole-transporting capabilities of the indolocarbazole framework are beneficial for their function in organic semiconductors. arborpharmchem.com This makes them suitable for use as the active layer in OTFTs and potentially as hole-transporting materials in other organic electronic devices like OLEDs and organic solar cells. researchgate.netarborpharmchem.com
Mechanistic Investigations of Molecular Interactions and Biological Targets Non Clinical Focus
Interaction with Biomolecular Systems at the Molecular Level
The planar, aromatic, and heterocyclic nature of the indolo[2,3-c]carbazole skeleton makes it a prime candidate for interacting with various biological macromolecules through non-covalent forces.
DNA Intercalation and G-Quadruplex Stabilization Studies
The large, flat surface area of carbazole (B46965) derivatives is ideally suited for insertion between the base pairs of DNA (intercalation) or for stacking onto the terminal ends of G-quadruplex (G4) structures. G-quadruplexes are non-canonical, four-stranded DNA structures found in guanine-rich regions, such as telomeres and oncogene promoter regions, making them attractive targets in medicinal chemistry.
Carbazole-based ligands are recognized as effective G-quadruplex stabilizers. nih.gov Spectroscopic techniques, including UV-Vis, fluorescence, and circular dichroism (CD), are commonly employed to study these interactions. Upon binding to a G-quadruplex, a carbazole ligand typically exhibits a significant increase in fluorescence intensity and changes in its absorption spectrum. nih.gov Molecular modeling studies suggest that the binding mode often involves π-π stacking interactions between the planar carbazole ring system and the G-tetrads, the square planar arrangement of four guanine (B1146940) bases that defines a G-quadruplex. nih.gov The binding affinities for various carbazole ligands to G-quadruplex DNA are generally found to be in the order of 10^5 M⁻¹. nih.gov Stabilization of these structures by a ligand can inhibit the activity of enzymes like telomerase, which is crucial for the immortalization of cancer cells. nih.govmdpi.com
Table 1: Interaction Parameters of Representative Carbazole Derivatives with G-Quadruplex DNA (Note: Data is for illustrative carbazole ligands, not the specific subject compound)
| Carbazole Ligand | Target G-Quadruplex | Binding Constant (Kb) (x105 M-1) | Technique |
|---|---|---|---|
| Ligand 1 (Carbazole with Benzothiazolium moiety) | Bcl-2 | 2.5 ± 0.2 | Fluorescence Titration |
| Ligand 2 (N-butyl-triazole substituted) | Bcl-2 | 3.6 ± 0.2 | Fluorescence Titration |
| Ligand 3 (N-butyl-imidazole substituted) | Bcl-2 | 4.7 ± 0.2 | Fluorescence Titration |
Data sourced from a study on carbazole derivatives binding to the Bcl-2 promoter sequence G-quadruplex. nih.gov
Protein Binding Mechanisms (e.g., Kinase Inhibition)
The indolocarbazole framework is a classic "privileged structure" known for its ability to bind to the ATP-binding site of a wide range of protein kinases (PKs). nih.gov PKs are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov
Indolocarbazoles act as ATP-competitive inhibitors. Their structure mimics the adenine (B156593) ring of ATP, allowing them to fit into the kinase's active site. The nitrogen atoms in the heterocyclic rings can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction occupies the active site and prevents the binding of ATP, thereby inhibiting the enzyme's phosphotransferase activity. Several natural and synthetic carbazole-based molecules have been identified as potent inhibitors of various kinases, including Protein Kinase C (PKC) and cyclin-dependent kinases (CDKs). nih.govnih.gov
Enzyme-Ligand Interaction Modeling
Computational methods such as molecular docking are invaluable for predicting and rationalizing the binding of indolocarbazole derivatives to their target enzymes. Docking simulations can place the ligand into the three-dimensional structure of a protein's active site (e.g., the ATP-binding pocket of a kinase) and calculate a binding score, which estimates the binding affinity.
These models consistently show that the planar indolocarbazole core lies deep within the ATP-binding site. Specific hydrogen bonds, typically involving the NH groups of the indole (B1671886) and carbazole moieties, are formed with the backbone of the kinase hinge region. The phenyl substituent at the 5-position of the subject compound would be expected to project into a more solvent-exposed region or a specific hydrophobic sub-pocket, potentially influencing binding affinity and selectivity. Such modeling, often corroborated by X-ray crystallography of related ligand-enzyme complexes, is crucial for guiding the synthesis of new derivatives with improved potency and selectivity. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies for Molecular Target Engagement (Focused on Binding Affinity and Selectivity, not Clinical Efficacy)
SAR studies explore how modifications to a molecule's structure affect its biological activity. For indolocarbazoles, this involves synthesizing a series of analogues with different substituents and evaluating how these changes impact their binding to targets like G-quadruplexes or kinases.
Influence of Substituents on Binding Profile
The nature and position of substituents on the indolocarbazole scaffold play a critical role in modulating binding affinity and selectivity.
On G-Quadruplex Binding: Studies on various carbazole derivatives have shown that while the core scaffold is essential for the primary π-stacking interaction, substituents can provide additional interactions. nih.gov For instance, adding flexible side chains with cationic or hydrogen-bonding groups (like imidazole (B134444) or triazole) to the carbazole nitrogen can lead to interactions with the grooves or loops of the G-quadruplex, often resulting in increased binding affinity (as seen in Table 1). nih.gov The N-phenyl group in 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole could influence stacking interactions and solubility, thereby affecting its DNA binding profile.
On Kinase Inhibition: For kinase inhibitors, substituents are key to achieving selectivity. While the core structure interacts with the conserved hinge region, substituents can extend into adjacent, less-conserved pockets. A bulky phenyl group, for example, might be well-tolerated by one kinase but cause a steric clash in another, thus conferring selectivity. Functionalization of the carbazole nitrogen (the N9 position in the standard numbering) has been shown to be crucial for modulating the lipophilic properties and inhibitory activity against targets like STAT3. semanticscholar.org
Table 2: Effect of N-Alkylation on STAT3 Inhibitory Activity of Carbazoles (Note: Illustrative data for N-alkylated carbazoles)
| Compound | N-Alkyl Chain Length | STAT3 Inhibition (%) at 10 µM |
|---|---|---|
| Derivative 1 | C5 | 25% |
| Derivative 2 | C6 | 35% |
| Derivative 3 | C7 | 42% |
Data adapted from studies on N-alkylcarbazole derivatives as potential STAT3 inhibitors. semanticscholar.org
Conformational Requirements for Molecular Recognition
For effective binding, the ligand must adopt a conformation that is complementary to its target's binding site. The 5,8-dihydroindolo[2,3-c]carbazole (B3114201) core is largely rigid and planar, which is a prerequisite for effective DNA intercalation and fitting into the flat ATP-binding site of kinases. The key conformational variable is the rotation of the phenyl group at the 5-position. The dihedral angle of this phenyl ring relative to the main carbazole plane will be a critical determinant of its ability to fit into specific sub-pockets of a protein target. Molecular recognition often relies on this precise three-dimensional arrangement to maximize favorable interactions and minimize unfavorable steric clashes.
Mechanistic Pathways of Cellular Responses (Without Discussing Therapeutic Outcomes or Human Trials)
Induction of Apoptosis Pathways (Biochemical Markers, not clinical effects)
There is no published research that has investigated or identified the biochemical markers associated with apoptosis induction by this compound.
Anti-angiogenic Properties at the Cellular Level
There are no available studies that have examined the anti-angiogenic properties of this compound at the cellular level.
Further research is required to elucidate the mechanistic pathways and potential biological activities of this compound. Without such dedicated studies, a scientifically accurate and detailed discussion of its molecular interactions is not possible.
Future Directions and Emerging Research Avenues for Indolocarbazole Chemistry
Development of Next-Generation Synthetic Methodologies
The synthesis of functionalized indolocarbazoles is foundational to exploring their applications. While classical methods such as the Fischer indolization, Cadogan cyclization, and various palladium-catalyzed cross-coupling reactions have been effective, the future of indolocarbazole synthesis lies in the development of more efficient, sustainable, and versatile methodologies. researchgate.netrsc.orgbohrium.com
Next-generation approaches are expected to focus on:
Lewis Acid-Mediated Cyclizations: Recent studies have shown that Lewis acids like ZnBr₂ can effectively mediate intramolecular cyclization to form the indolocarbazole framework, offering an alternative to traditional methods. nih.govrsc.org Future work will likely expand the scope of Lewis acids and substrates to create a wider array of derivatives. nih.govrsc.org
Combinatorial Biosynthesis: An innovative approach involves harnessing engineered microorganisms to produce indolocarbazole precursors. nih.gov By combining genes from different biosynthetic pathways, it is possible to generate a diverse library of indolocarbazole derivatives that would be challenging to access through traditional chemical synthesis. nih.gov This bio-inspired approach could lead to the discovery of novel structures with unique properties.
These advanced synthetic strategies will be crucial for creating libraries of 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole derivatives with diverse substitution patterns, enabling a more systematic exploration of their structure-property relationships.
Exploration of Novel Photophysical Phenomena
Indolocarbazole derivatives are well-known for their promising optical and electronic properties. mdpi.comresearchgate.netresearchgate.net Future research is poised to move beyond simple fluorescence to explore more complex and potentially transformative photophysical phenomena.
Key emerging areas include:
Thermally Activated Delayed Fluorescence (TADF): TADF is a mechanism that allows for harvesting of both singlet and triplet excitons in organic light-emitting diodes (OLEDs), leading to potentially 100% internal quantum efficiency. elsevierpure.comrsc.org The rigid structure of the indolocarbazole core can be modified to create molecules with a small singlet-triplet energy gap (ΔEST), a key requirement for TADF. mdpi.comrsc.org Designing derivatives of this compound that exhibit efficient TADF could lead to the development of next-generation deep-blue emitters for high-resolution displays. elsevierpure.comrsc.org
Multi-Resonance (MR) Emitters: A new class of fluorophores exhibiting multi-resonance effects can produce extremely narrow emission spectra, which is highly desirable for achieving high color purity in OLEDs. mdpi.com The fused, rigid framework of indolocarbazoles is an ideal platform for designing MR-TADF emitters. researchgate.netrsc.org
Diradical Character Tuning: Computational studies have shown that the electronic properties of indolocarbazole isomers can be tuned to induce and control diradical character. unibo.itnih.gov This opens up avenues for exploring their use in non-linear optics, organic spintronics, and as novel electronic materials. By carefully selecting substitution patterns on the this compound scaffold, it may be possible to create stable molecules with tunable diradical character. unibo.itnih.gov
The exploration of these phenomena will be heavily reliant on a synergistic relationship between synthesis and detailed photophysical characterization, supported by computational modeling. nih.govacs.org
Rational Design of Indolocarbazole-Based Advanced Materials
The inherent properties of indolocarbazoles, such as high charge carrier mobility and thermal stability, make them excellent candidates for a variety of advanced materials. mdpi.commdpi.com The rational design of materials based on the this compound core is a major avenue for future research.
Focus areas for material design include:
Bipolar Host Materials for OLEDs: Efficient OLEDs require host materials that can transport both holes and electrons effectively. By strategically functionalizing the this compound core with both electron-donating and electron-accepting moieties, it is possible to create bipolar host materials. mdpi.comresearchgate.net These materials are critical for achieving high efficiency and long operational lifetimes in phosphorescent and TADF OLEDs. mdpi.comresearchgate.net
Photo-Crosslinkable Polymers: For solution-processed multilayer electronic devices, it is essential that underlying layers are not dissolved during the deposition of subsequent layers. Developing photo-crosslinkable polymers based on an indolocarbazole backbone would allow for the fabrication of robust, insoluble thin films, paving the way for more complex and efficient solution-processed OLEDs and other electronic devices. mdpi.com
The following table summarizes the key parameters of an advanced emitter material, TDBA-PCZ, which incorporates the 8-phenyl-5,8-dihydroindolo[2,3-c]carbazole moiety.
| Parameter | Value (Solution State) | Value (Film State) |
|---|---|---|
| Absorption Max (λabs) | 280, 316, 330, 381 nm | 281, 332, 388 nm |
| Emission Max (λPL) | 451 nm | 456 nm |
| Photoluminescence Quantum Yield (ΦPL) | 0.74 | 0.68 |
| HOMO Level | -5.73 eV | |
| LUMO Level | -2.27 eV | |
| Triplet Energy (ET) | 2.82 eV |
Data sourced from a study on TDBA-PCZ, a derivative of this compound.
Computational Design and De Novo Prediction of Novel Indolocarbazole Structures
As the complexity of target molecules and materials increases, in silico or computational methods are becoming indispensable for accelerating the discovery process. inrim.it The de novo design and prediction of novel indolocarbazole structures is a rapidly advancing research frontier. nih.govmdpi.com
Future computational efforts will likely involve:
High-Throughput Virtual Screening: By creating virtual libraries of this compound derivatives and applying quantum chemical calculations (like Density Functional Theory, DFT), researchers can screen thousands of potential structures for desired electronic and optical properties before committing to their synthesis. mdpi.comacs.orgpharmainfo.in This approach can identify promising candidates for applications such as TADF emitters or hole-transport materials. researchgate.net
Machine Learning and AI: Machine learning models can be trained on existing experimental and computational data to predict the properties of new, un-synthesized indolocarbazole molecules with high speed and accuracy. This can guide synthetic chemists toward the most promising candidates, saving significant time and resources.
Multiscale Modeling: To predict the performance of a material in a device, it is necessary to model its behavior from the molecular level to the bulk material and finally to the device level. mdpi.com Multiscale modeling approaches can simulate how individual this compound molecules pack in a thin film and how this morphology affects charge transport and device efficiency. mdpi.com
These computational tools will enable a shift from trial-and-error discovery to a more rational, prediction-driven design of new indolocarbazole-based molecules and materials. nih.govrsc.org
Integration of Indolocarbazoles into Hybrid Systems and Nanostructures
The future of advanced materials often lies in the synergistic combination of different components. Integrating indolocarbazole derivatives into hybrid systems and nanostructures is a promising way to create materials with novel or enhanced functionalities.
Emerging research directions include:
Organic-Inorganic Hybrid Devices: The combination of solution-processable indolocarbazole derivatives with inorganic nanoparticles, such as zinc oxide (ZnO), can lead to hybrid OLEDs. nih.gov In such devices, the indolocarbazole derivative acts as the light-emitting layer, while the ZnO nanoparticles serve as an electron transport layer, potentially improving charge balance and device efficiency. nih.gov
Indolocarbazole-Functionalized Quantum Dots (QDs): Quantum dots are semiconductor nanocrystals with size-tunable optical properties. nih.govcolumbia.edunobelprize.org Functionalizing the surface of QDs with this compound derivatives could create hybrid materials for applications in bioimaging, sensing, or light-emitting devices. nih.govdovepress.com The indolocarbazole moiety could act as a hole-transporting ligand or a fluorescent probe that interacts with the QD. nih.gov
Supramolecular Assemblies and Nanostructures: The planar structure of indolocarbazoles makes them suitable for forming ordered nanostructures through self-assembly processes like π-π stacking. Controlling this self-assembly could lead to the formation of nanofibers, nanosheets, or other well-defined nanostructures with anisotropic charge transport properties, which would be highly beneficial for applications in organic electronics.
This integration of molecular design with nanoscale engineering will be critical for developing the next generation of multifunctional materials based on the this compound scaffold.
Q & A
Q. What are the recommended synthetic strategies for 5-phenyl-5,8-dihydroindolo[2,3-c]carbazole, and how do reaction conditions influence regioselectivity?
A tandem Au(III)- and Mo-catalyzed approach enables efficient synthesis. The process involves:
- Step 1 : Au(III)-catalyzed cyclization of α-indol-3-ylalkyl propargylic alcohols to form carbazole intermediates. This step is regioselective due to preferential alkyl migration over alkenyl migration, driven by steric and electronic factors .
- Step 2 : Mo-catalyzed Cadogan reductive cyclization under microwave irradiation (120°C, 45 min in toluene) to yield the indolo[2,3-c]carbazole core. Optimized solvent choice (toluene) ensures compatibility for both steps in a one-pot reaction . Key Data : Yields >80% for derivatives like 5a and 5b, with fluorescence quantum yields up to 0.7 .
Q. How can researchers verify the purity and structural identity of this compound derivatives?
- Analytical Methods :
- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., 332.101699 for CHN) .
- NMR spectroscopy : Characterize regioselectivity using H/C NMR to distinguish between indolo[2,3-c]carbazole isomers (e.g., indolo[3,2-a] vs. [2,3-c] carbazoles) .
- HPLC : Monitor purity (>95% for most synthetic batches) using reverse-phase columns and UV detection .
Q. What are the critical physicochemical properties influencing experimental handling?
- Storage : 2–8°C under inert atmosphere to prevent oxidation .
- Solubility : Limited in polar solvents (e.g., water); soluble in toluene, THF, or DCM for reaction workflows .
- Hazards : Xi classification (irritant); use PPE (gloves, goggles) and fume hoods during manipulation .
Advanced Research Questions
Q. How does the N-π-N electronic structure of this compound enhance its performance in OLEDs?
- Mechanistic Insight : The planar π-conjugated framework and multiple nitrogen atoms reduce the singlet-triplet energy gap (ΔE), enabling efficient thermally activated delayed fluorescence (TADF). This promotes up to 14% external quantum efficiency (EQE) in OLEDs .
- Data : Derivatives like BNNO exhibit pure-red emission (637 nm peak, FWHM 32 nm), approaching BT.2020 standards .
Q. What computational methods are suitable for predicting the optoelectronic properties of indolo[2,3-c]carbazole derivatives?
- DFT/TD-DFT : Calculate HOMO-LUMO gaps, ΔE, and emission spectra. Basis sets (e.g., B3LYP/6-31G*) correlate well with experimental λ values .
- Vibrational Relaxation Analysis : Assess rigidity of the planar structure to predict non-radiative decay suppression .
Q. How do structural modifications (e.g., biphenyl substitution) impact biological activity compared to other indolocarbazole isomers?
- Comparative Studies : Indolo[2,3-c]carbazoles show reduced kinase inhibition compared to indolo[2,3-a] isomers (e.g., staurosporine analogs) due to altered hydrogen-bonding motifs .
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7) using IC profiling.
- Molecular docking : Map interactions with ATP-binding pockets of kinases .
Methodological Challenges & Contradictions
Q. Why do some synthetic routes for indolo[2,3-c]carbazoles report conflicting yields or regioselectivity?
- Key Variables :
- Catalyst loading : Au(III) vs. Mo(VI) ratios affect intermediate stability .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on precursors may divert reaction pathways .
Q. How can researchers reconcile discrepancies in reported photoluminescence quantum yields (PLQYs)?
- Factors : Solvent polarity (e.g., toluene vs. DMF), aggregation-induced quenching, and measurement techniques (integrating sphere vs. relative method) .
- Best Practices : Standardize PLQY measurements using degassed solvents and calibrated equipment .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
